4-ethoxy-N-[4-({4-methyl-6-[(4-methylphenyl)amino]pyrimidin-2-yl}amino)phenyl]benzamide
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Description
4-ethoxy-N-[4-({4-methyl-6-[(4-methylphenyl)amino]pyrimidin-2-yl}amino)phenyl]benzamide is a useful research compound. Its molecular formula is C27H27N5O2 and its molecular weight is 453.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 453.21647512 g/mol and the complexity rating of the compound is 610. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
4-ethoxy-N-[4-({4-methyl-6-[(4-methylphenyl)amino]pyrimidin-2-yl}amino)phenyl]benzamide, also known by its chemical identifier CAS 946269-43-8, is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, focusing on its mechanisms, therapeutic implications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C26H27N5O3S, with a molecular weight of approximately 489.6 g/mol. The structure features a complex arrangement that includes ethoxy and pyrimidine moieties, which are known to influence its biological interactions.
Structural Representation
Property | Value |
---|---|
Molecular Formula | C26H27N5O3S |
Molecular Weight | 489.6 g/mol |
IUPAC Name | 4-ethoxy-N-[4-{...}] |
SMILES | CCOC1=CC=C(C=C1)S(=O)(=O)... |
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, the pyrazolo[1,5-a]pyrimidine scaffold has been associated with selective inhibition of cancer cell proliferation and induction of apoptosis in various cancer types .
The anticancer effects are primarily attributed to the compound's ability to inhibit specific kinases involved in cell signaling pathways that regulate growth and survival. The inhibition of Janus kinases (JAKs), particularly JAK3, has been highlighted as a crucial mechanism . This inhibition can lead to reduced tumor growth and enhanced sensitivity to other therapeutic agents.
Enzymatic Inhibition
In addition to its anticancer properties, this compound has shown promise as an enzymatic inhibitor. Research indicates that it can inhibit various enzymes related to disease processes, including those involved in inflammatory responses . The selectivity for certain enzymes allows for targeted therapeutic applications with potentially reduced side effects.
Study 1: Antitumor Efficacy
A study conducted on a series of pyrimidine derivatives demonstrated that compounds structurally related to this compound exhibited IC50 values in the low micromolar range against several cancer cell lines, including breast and lung cancer models . These results suggest a strong potential for further development as anticancer agents.
Study 2: Inhibition of JAK3
Another significant study focused on the inhibition of JAK3 by derivatives similar to this compound. The results showed that these compounds could effectively block JAK3 activity in vitro, leading to decreased proliferation of JAK3-dependent cell lines . This finding supports the notion that targeting JAK pathways may be a viable strategy for treating cancers with aberrant JAK signaling.
Properties
IUPAC Name |
4-ethoxy-N-[4-[[4-methyl-6-(4-methylanilino)pyrimidin-2-yl]amino]phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N5O2/c1-4-34-24-15-7-20(8-16-24)26(33)30-22-11-13-23(14-12-22)31-27-28-19(3)17-25(32-27)29-21-9-5-18(2)6-10-21/h5-17H,4H2,1-3H3,(H,30,33)(H2,28,29,31,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSAADBTXEOREEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)NC3=NC(=CC(=N3)NC4=CC=C(C=C4)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.